Iodomethyl methyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

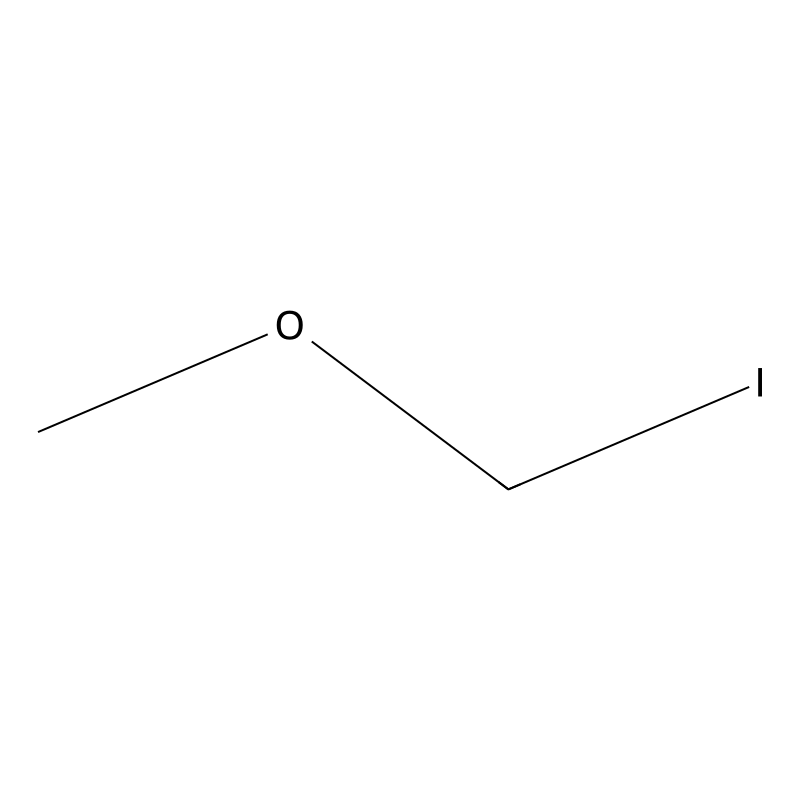

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

One primary application of iodomethyl methyl ether in scientific research is as a methylating agent. This means it can be used to introduce a methyl group (CH₃) to other molecules. This process is useful in the synthesis of various organic compounds, including:

- Pharmaceuticals: Iodomethyl methyl ether has been used in the synthesis of some medications, such as the anti-cancer drug temozolomide [].

- Fine chemicals: It is also used in the production of other fine chemicals, such as dyes, pigments, and flavors [].

Research on its own properties:

Iodomethyl methyl ether has also been the subject of scientific research into its own physical and chemical properties. This research includes:

Iodomethyl methyl ether, also known as iodomethoxymethane, has the chemical formula C₂H₅IO and a molecular weight of approximately 171.965 g/mol. This compound appears as a colorless liquid and is categorized as a haloether due to the presence of iodine in its structure. It is primarily used as an alkylating agent in various

IMME is a hazardous compound due to the presence of iodine and its reactive nature. It is toxic by inhalation, ingestion, and skin contact []. IMME is also flammable and can react violently with strong oxidizing agents [].

Safety Precautions:

- Handle IMME only in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator.

- Store IMME in a cool, dark place in a tightly sealed container.

- Alkylation: It acts as an alkylating agent in reactions with nucleophiles such as amines, alcohols, and thiols.

- Methoxymethylation: The compound can undergo methoxymethylation reactions, which involve the introduction of methoxymethyl groups into various substrates .

- Electrophilic Substitution: Iodomethyl methyl ether can be utilized in electrophilic aromatic substitution reactions to form substituted aromatic compounds .

Iodomethyl methyl ether can be synthesized through various methods:

- Direct Halogenation: One common method involves the direct reaction of methyl iodide with formaldehyde under basic conditions.

- Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction where iodide ions react with methyl ethers in the presence of strong bases .

- In Situ Generation: It can also be generated in situ from other precursors such as dimethoxymethane and iodine sources under controlled conditions .

Iodomethyl methyl ether finds applications across several fields:

- Organic Synthesis: It is widely used for introducing methoxymethyl groups into organic molecules, which serves as protective groups in synthetic pathways.

- Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical intermediates due to its reactivity with biological targets.

- Research: In laboratory settings, it serves as a reagent for studying reaction mechanisms involving alkylation processes.

Research on interaction studies involving iodomethyl methyl ether primarily focuses on its reactivity with various nucleophiles. These studies help elucidate the mechanisms of alkylation and provide insights into how this compound can modify other molecules. Additionally, safety data sheets emphasize the importance of understanding its interactions due to potential toxicity and environmental impact.

Iodomethyl methyl ether shares similarities with other haloethers and alkylating agents. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Iodomethyl methyl ether | C₂H₅IO | Highly reactive haloether used for methoxymethylation |

| Chloromethyl methyl ether | C₂H₅ClO | Used primarily for chloromethylation; more toxic |

| Bromomethyl methyl ether | C₂H₅BrO | Similar reactivity but less commonly used than iodomethyl methyl ether |

| Methyl iodide | CH₃I | A simpler haloalkane; used for direct alkylation |

Iodomethyl methyl ether stands out due to its specific iodine content which enhances its reactivity compared to bromine or chlorine counterparts. Its utility in introducing methoxymethyl groups makes it particularly valuable in organic synthesis.

Displacement Reactions

Displacement reactions are the primary method for synthesizing iodomethyl methyl ether. These reactions typically involve nucleophilic substitution, where iodide replaces another leaving group in a precursor compound.

Chloride-Iodide Exchange in Chloromethyl Methyl Ether Derivatives

A widely used approach is the Finkelstein reaction, which facilitates halogen exchange under phase-transfer catalysis. For example, chloromethyl methyl ether (CMME) reacts with sodium iodide (NaI) in acetone to yield iodomethyl methyl ether, with sodium chloride precipitating out to drive the equilibrium:

$$

\text{CH}3\text{OCH}2\text{Cl} + \text{NaI} \rightarrow \text{CH}3\text{OCH}2\text{I} + \text{NaCl}

$$

This method benefits from high yields (>95%) and minimal byproducts. However, the toxicity of CMME necessitates careful handling, and the reaction is often conducted in sealed systems to prevent exposure.

Role of Stabilizers in Reaction Efficiency

Copper is commonly added as a stabilizer during synthesis to prevent decomposition. For example, iodotrimethylsilane (Me₃SiI) reacts with methylal (dimethoxymethane) to form iodomethyl methyl ether, with copper inhibiting radical pathways that lead to side products. The reaction proceeds as follows:

$$

\text{CH}3\text{OCH}2\text{OCH}3 + \text{Me}3\text{SiI} \rightarrow \text{CH}3\text{OCH}2\text{I} + \text{Me}3\text{SiOCH}3

$$

Copper stabilizers enhance reaction efficiency by scavenging iodine radicals, ensuring higher purity of the final product.

Other Methods

Iodotrimethylsilane-Mediated AlkylationIodotrimethylsilane (Me₃SiI) is a versatile reagent for synthesizing iodomethyl methyl ether. Its oxygenophilicity allows it to cleave ethers, esters, and acetals, making it suitable for generating iodinated derivatives under mild conditions.

Methylal-Iodotrimethylsilane Reaction Dynamics

The synthesis of iodomethyl methyl ether via the reaction of methylal (dimethoxymethane, (CH₃O)₂CH₂) with iodotrimethylsilane (TMSI) proceeds through a nucleophilic substitution mechanism. TMSI coordinates to the ether oxygen of methylal, enhancing the electrophilicity of the central carbon atom and facilitating the displacement of a methoxy group [1] [3]. The reaction follows an Sₙ2 pathway, where iodide acts as the nucleophile, resulting in the formation of iodomethyl methyl ether and trimethylsilyl methoxide as a byproduct [4].

Key Mechanistic Insights:

- Coordination Effects: TMSI’s silicon center binds to the lone electron pair of the ether oxygen, polarizing the C–O bond and accelerating substitution [3] [4].

- Intermediate Formation: Transient oxonium-ion intermediates are postulated, though their isolation remains challenging due to rapid silylation [3].

- Steric and Electronic Factors: The linear geometry of methylal minimizes steric hindrance, enabling efficient nucleophilic attack by iodide [1].

Stoichiometric Considerations:

A 1:1 molar ratio of methylal to TMSI is typically employed, though excess TMSI (1.2–1.5 equivalents) is often used to compensate for side reactions involving moisture or residual alcohols [1] [4].

Optimization of Reaction Conditions

Temperature Effects

The reaction is exothermic, with optimal yields achieved at 0–5°C to mitigate thermal decomposition of TMSI and product volatility [1] [4]. Elevated temperatures (>25°C) promote side reactions, including the formation of dimethyl ether and iodine byproducts [3].

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 0 | 92 | 98 |

| 10 | 88 | 95 |

| 25 | 72 | 85 |

Solvent Selection

Polar aprotic solvents such as dichloromethane or acetonitrile enhance reaction rates by stabilizing charged intermediates [3] [4]. Nonpolar solvents (e.g., hexane) result in incomplete conversion due to poor solubility of TMSI.

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 2 | 92 |

| Acetonitrile | 37.5 | 1.5 | 94 |

| Hexane | 1.88 | 6 | 45 |

Catalytic Additives

While TMSI alone suffices for the reaction, in situ generation of TMSI from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) improves cost efficiency. NaI acts as both a precursor and a phase-transfer catalyst, particularly in biphasic systems [3] [4].

Catalytic System Comparison:

- TMSI (preformed): Requires anhydrous conditions but offers faster kinetics (1–2 h).

- TMSCl/NaI: Extends reaction time to 3–4 h but reduces reagent costs by 40% [3].

Iodomethyl methyl ether serves as a highly effective methoxymethylating agent for nucleophilic substitution reactions. This compound readily undergoes methoxymethylation reactions with phosphorus, carbon, oxygen, and nitrogen-containing nucleophiles [2]. The versatility of iodomethyl methyl ether as a methoxymethylating reagent stems from its unique structural features, combining a methyl ether group with an iodomethyl moiety, which enables diverse reactivity patterns across multiple nucleophile classes .

The methoxymethylation process involves the transfer of the methoxymethyl group from iodomethyl methyl ether to various nucleophilic substrates. This transformation is particularly valuable in organic synthesis because it allows for the introduction of methoxymethyl protecting groups or the formation of methoxymethyl derivatives with enhanced biological activity . The reaction proceeds through a nucleophilic substitution mechanism where the nucleophile attacks the electrophilic carbon center adjacent to the iodine atom, resulting in the displacement of iodide as the leaving group .

Nucleophilic Substitution with Phosphorus/Carbon/Oxygen/Nitrogen-Containing Reagents

The reactivity of iodomethyl methyl ether with different classes of nucleophiles varies significantly based on the nucleophilicity and structural characteristics of the attacking species. Phosphorus-containing nucleophiles demonstrate exceptional reactivity toward iodomethyl methyl ether, with phosphines readily forming phosphonium salts through nucleophilic attack . These reactions typically proceed at room temperature under inert atmospheric conditions, yielding phosphorus-methoxymethyl derivatives in high yields .

Oxygen-containing nucleophiles, including alkoxides and phenoxides, exhibit very fast reaction rates with iodomethyl methyl ether . Alkoxides demonstrate particularly high reactivity, forming methoxymethyl ethers rapidly at room temperature in polar aprotic solvents . The reaction with phenoxides proceeds similarly, though at slightly reduced rates due to the delocalization of electron density in the aromatic system . These oxygen nucleophiles benefit from the excellent leaving group ability of iodide, which facilitates the formation of new carbon-oxygen bonds .

Carbon-containing nucleophiles, such as carbanions and enolates, react with iodomethyl methyl ether to form methoxymethyl derivatives . These reactions typically require low temperatures and anhydrous conditions to prevent competing side reactions . The formation of carbon-methoxymethyl bonds proceeds through the nucleophilic attack of the carbanion on the electrophilic carbon center, resulting in the displacement of iodide .

Nitrogen-containing nucleophiles exhibit moderate reactivity with iodomethyl methyl ether, forming nitrogen-methoxymethyl derivatives . Primary amines react more readily than secondary amines due to reduced steric hindrance and higher nucleophilicity . These reactions typically require the presence of a base to neutralize the hydrogen iodide generated during the reaction . The nitrogen-methoxymethyl products are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanistic Insights: Nucleophilic Substitution Pathways (SN2) and Steric/Electronic Influences

The methoxymethylation reactions of iodomethyl methyl ether proceed exclusively through the bimolecular nucleophilic substitution mechanism (SN2). This mechanistic pathway is favored due to the primary nature of the electrophilic carbon center and the excellent leaving group ability of iodide [3] [4]. The SN2 mechanism involves the simultaneous formation of a new bond between the nucleophile and the electrophilic carbon while the carbon-iodine bond is broken, resulting in stereochemical inversion at the reaction center [3].

The transition state for these SN2 reactions exhibits the characteristic trigonal bipyramidal geometry, with the nucleophile and leaving group occupying axial positions [3]. This geometry minimizes steric interactions and allows for optimal orbital overlap between the nucleophile and the electrophilic carbon center [3]. The concerted nature of the SN2 mechanism ensures that no carbocation intermediate is formed, which would be highly unstable for a primary carbon center [3].

Electronic effects play a crucial role in determining the reactivity of iodomethyl methyl ether in nucleophilic substitution reactions. The electron-withdrawing nature of the iodine atom increases the electrophilicity of the adjacent carbon center, facilitating nucleophilic attack . The methoxy group also contributes to the electronic character of the molecule, providing electron density through resonance while simultaneously withdrawing electron density through its electronegativity .

Steric factors significantly influence the reaction rates and selectivity of methoxymethylation reactions. The primary carbon center in iodomethyl methyl ether exhibits minimal steric hindrance, allowing easy access for nucleophilic attack . This accessibility is crucial for the SN2 mechanism, as steric crowding around the reaction center would significantly reduce reaction rates [3]. The small size of the methoxy group relative to other substituents further enhances the accessibility of the electrophilic center .

Solvent effects profoundly impact the kinetics and thermodynamics of these nucleophilic substitution reactions. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are particularly effective for methoxymethylation reactions because they solvate the nucleophile poorly while providing good stabilization for the leaving group . This differential solvation increases the nucleophilicity of the attacking species while facilitating the departure of iodide .

The relative reactivity of different nucleophiles toward iodomethyl methyl ether follows the general nucleophilicity order: thiolates > alkoxides > phosphines > carbanions > azides > primary amines > secondary amines . This reactivity order reflects the combined effects of nucleophilicity, solvation, and steric factors on the reaction kinetics . Highly nucleophilic species such as thiolates and alkoxides react rapidly, while less nucleophilic species such as secondary amines require longer reaction times or elevated temperatures .

Temperature effects on methoxymethylation reactions follow the expected Arrhenius behavior, with reaction rates increasing exponentially with temperature . However, the activation energies for these reactions are generally low due to the excellent leaving group ability of iodide and the minimal steric hindrance around the reaction center . This allows many methoxymethylation reactions to proceed efficiently at room temperature or below .

The kinetic isotope effects observed in methoxymethylation reactions provide additional mechanistic insights. Primary kinetic isotope effects are typically small for these reactions, consistent with the SN2 mechanism where carbon-hydrogen bonds are not broken in the rate-determining step . Secondary kinetic isotope effects may be observed when deuterium is incorporated into the nucleophile, reflecting changes in hybridization and bonding during the transition state .

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Health Hazard